![molecular formula C8H11NOS2 B15169453 (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide CAS No. 915791-97-8](/img/structure/B15169453.png)
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: is an organic compound featuring a thiophene ring attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment of the Thiophene Ring to the Butanamide Backbone: This step involves the nucleophilic substitution reaction where the thiophene ring is attached to the butanamide backbone using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide exerts its effects involves interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: can be compared with other thiophene derivatives:
Thiophene-2-carboxamide: Similar structure but lacks the butanamide backbone.
Thiophene-2-thiol: Contains a thiol group instead of the butanamide moiety.
Thiophene-2-sulfonamide: Features a sulfonamide group instead of the butanamide.
Uniqueness: : The presence of the butanamide backbone in This compound provides unique chemical properties and potential biological activities not found in other thiophene derivatives.
特性
CAS番号 |
915791-97-8 |
|---|---|
分子式 |
C8H11NOS2 |
分子量 |
201.3 g/mol |
IUPAC名 |
(3S)-3-thiophen-2-ylsulfanylbutanamide |
InChI |
InChI=1S/C8H11NOS2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H2,9,10)/t6-/m0/s1 |
InChIキー |
WRWZJCTVCCDYBR-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CC(=O)N)SC1=CC=CS1 |
正規SMILES |
CC(CC(=O)N)SC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
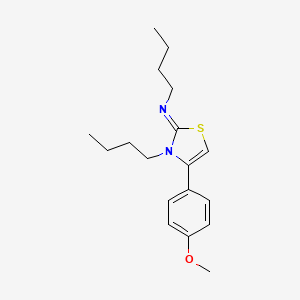
![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
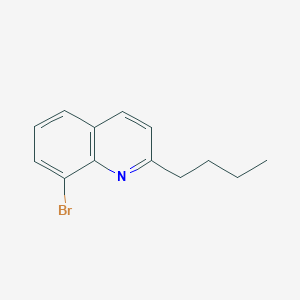
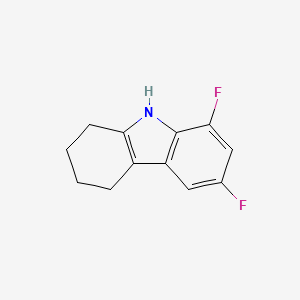
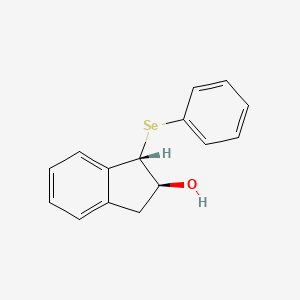
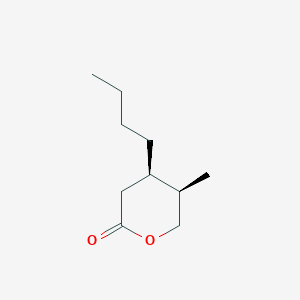
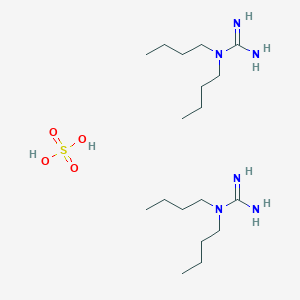
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
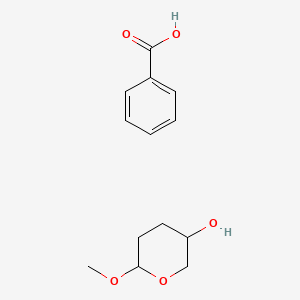
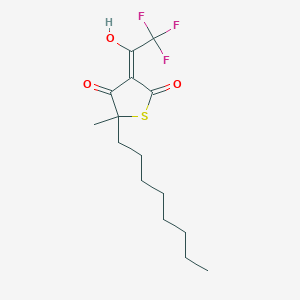
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
